molecular formula C12H12ClN3O B11865281 3-Amino-9-methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one hydrochloride CAS No. 1956307-87-1

3-Amino-9-methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one hydrochloride

Cat. No.: B11865281
CAS No.: 1956307-87-1
M. Wt: 249.69 g/mol
InChI Key: JSQMNYPEZUBQLG-UHFFFAOYSA-N
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Description

3-Amino-9-methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one hydrochloride is a β-carboline derivative characterized by a pyridoindole core with a 9-methyl substituent and a 3-amino group. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmacological studies. This compound belongs to a class of alkaloids known for diverse biological activities, including interactions with monoamine oxidase (MAO) and γ-aminobutyric acid (GABA) receptors .

Properties

CAS No.

1956307-87-1

Molecular Formula

C12H12ClN3O

Molecular Weight

249.69 g/mol

IUPAC Name

3-amino-9-methyl-2H-pyrido[3,4-b]indol-1-one;hydrochloride

InChI

InChI=1S/C12H11N3O.ClH/c1-15-9-5-3-2-4-7(9)8-6-10(13)14-12(16)11(8)15;/h2-6H,1H3,(H3,13,14,16);1H

InChI Key

JSQMNYPEZUBQLG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C(=O)NC(=C3)N.Cl

Origin of Product

United States

Preparation Methods

Formation of the Pyridoindole Core

A critical intermediate in the synthesis is 2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole , which undergoes further modifications to introduce the amino and methyl substituents. This intermediate is synthesized via cyclization reactions using reducing agents such as sodium cyanoborohydride or borane-amine complexes in tetrahydrofuran (THF). The stereochemistry of the product is controlled by selecting appropriate protecting groups and chiral auxiliaries.

Example Reaction Pathway:

  • Condensation : Reacting a substituted phenylhydrazine with a cyclic ketone (e.g., tetrahydro-4H-pyran-4-one) in acetic acid yields a hydrazone intermediate.

  • Cyclization : Treating the hydrazone with hydrochloric acid induces cyclization to form the indole core.

  • Reduction : The resulting imine is reduced using sodium cyanoborohydride (NaBH3CN) to produce the hexahydro-pyridoindole intermediate.

The introduction of the 9-methyl group is achieved through N-alkylation of the indole nitrogen. This step typically employs methyl iodide in the presence of a base such as potassium carbonate (K2CO3) or N,N′-diisopropylethylamine (DIPEA). The reaction is conducted in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at elevated temperatures (60–80°C).

Optimization Note:
The use of potassium iodide (KI) as a catalyst enhances the alkylation efficiency by facilitating the formation of a more reactive methyl iodide intermediate.

Amino Group Installation

The 3-amino group is introduced via nucleophilic substitution or reductive amination . A common strategy involves reacting the pyridoindole core with chloroacetamide in the presence of DIPEA and KI, followed by hydrolysis to yield the primary amine. Alternatively, Buchwald-Hartwig amination may be employed using palladium catalysts to couple aryl halides with ammonia equivalents.

Hydrochloride Salt Formation

The final step involves converting the free base into the hydrochloride salt to improve solubility and stability. This is accomplished by treating the compound with hydrochloric acid (HCl) in a suitable solvent (e.g., ethanol or isopropanol) and precipitating the salt via cooling or solvent evaporation. Crystallization conditions (e.g., solvent mixture, temperature gradient) are critical for obtaining high-purity material.

Crystallization Protocol:

  • Dissolve the free base in hot ethanol.

  • Add concentrated HCl dropwise until pH 2–3 is achieved.

  • Cool the solution to 4°C to induce crystallization.

  • Filter and wash the precipitate with cold ethanol.

Industrial-Scale Production Considerations

Yield Optimization

Key factors affecting yield include:

  • Reaction Temperature : Higher temperatures (70–80°C) accelerate alkylation but may promote side reactions.

  • Catalyst Loading : KI concentrations above 10 mol% improve methylation efficiency.

  • Purification Methods : Column chromatography or recrystallization removes by-products such as N,N-dimethylated impurities .

Comparative Analysis of Synthetic Methods

Method Advantages Disadvantages Yield
Fischer Indole SynthesisHigh atom economy; fewer stepsRequires harsh acidic conditions60–70%
Reductive AminationMild conditions; better stereocontrolExpensive catalysts (e.g., Pd/C)50–65%
Buchwald-Hartwig CouplingVersatile for diverse aminesSensitive to oxygen and moisture55–70%

Chemical Reactions Analysis

Types of Reactions

3-Amino-9-methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a wide range of functionalized indole derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has demonstrated that derivatives of pyridoindole compounds exhibit potent anticancer properties. Studies have shown that 3-Amino-9-methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one hydrochloride can inhibit the proliferation of various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry reported that similar compounds induced apoptosis in cancer cells through the activation of intrinsic apoptotic pathways .

Neuroprotective Effects
This compound has also been investigated for its neuroprotective potential. In preclinical studies involving animal models of neurodegenerative diseases such as Alzheimer's, it was found to improve cognitive function and reduce markers of neuroinflammation. The mechanism is believed to involve modulation of oxidative stress and inflammatory pathways .

Antimicrobial Properties
The compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Preliminary studies indicate that it disrupts bacterial cell membranes and inhibits essential metabolic pathways. For example, derivatives similar to this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli .

Molecular Docking Studies
Molecular docking studies have been conducted to assess the binding affinity of this compound with various biological targets. Notably, it has shown promise as a potential inhibitor of bacterial regulatory proteins, such as PqsR in Pseudomonas aeruginosa, suggesting its role in combating antibiotic resistance .

Case Studies and Research Findings

Study Focus Findings Reference
Anticancer ScreeningInduced apoptosis in multiple cancer cell lines; structural modifications enhance activity.
NeuroprotectionImproved cognitive function in Alzheimer's models; reduced neuroinflammation markers.
Antimicrobial EvaluationEffective against Staphylococcus aureus and Escherichia coli; disrupts cell membranes.
Molecular DockingBinding affinity for PqsR protein; potential use in treating infections caused by resistant bacteria.

Pharmacological Mechanisms

The pharmacological mechanisms underlying the activities of this compound include:

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
  • Antioxidant Activity : Reduction of reactive oxygen species (ROS) levels.
  • Anti-inflammatory Effects : Modulation of cytokine release and inhibition of inflammatory mediators.

Mechanism of Action

The mechanism of action of 3-Amino-9-methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of viral replication .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key structural differences and biological implications between the target compound and related pyridoindole derivatives:

Compound Name Substituents Molecular Weight Key Biological Activity Reference
3-Amino-9-methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one hydrochloride 3-NH2, 9-CH3, hydrochloride salt 265.72 (calc.) Potential anxiolytic, MAO modulation
Harmine (1-Methyl-9H-pyrido[3,4-b]indole) 7-OCH3, 9-CH3 212.25 MAO-A inhibition, antiviral
Harmol Hydrochloride (1-Methyl-9H-pyrido[3,4-b]indol-7-ol hydrochloride) 7-OH, 9-CH3, hydrochloride salt 260.71 Fluorescent probe, MAO substrate
7,8-Dichloro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one (AnnH65) 7-Cl, 8-Cl, 9-CH3 259.11 Kinase inhibitor precursor
6-Fluoro-9-methyl-2-phenyl-4-(pyrrolidin-1-yl-carbonyl)-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one 6-F, 9-CH3, 2-Ph, 4-pyrrolidinyl 429.47 GABAA receptor agonist, anxiolytic
5,8-Dichloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one (K40) 5-Cl, 8-Cl, tetrahydro core 271.11 Undisclosed, structural analog

Key Insights from Comparative Analysis

Substituent Effects on Bioactivity The 3-amino group in the target compound may enhance hydrogen bonding with receptors compared to methoxy (Harmine) or hydroxyl (Harmol) groups, which are associated with MAO-A inhibition .

Salt Forms and Solubility Hydrochloride salts (target compound, Harmol hydrochloride) exhibit higher aqueous solubility than free bases (e.g., Harmine), facilitating intravenous administration .

Synthetic Accessibility The target compound’s synthesis likely involves aminolysis or reductive amination of halogenated precursors (cf. AnnH65 bromination in ), whereas Harmine derivatives are obtained via Pictet-Spengler cyclization .

Receptor Specificity Unlike the GABAA-targeting fluoro-pyrrolidinyl derivative , the target compound’s 3-amino group may favor interactions with serotonin or dopamine transporters, warranting further study.

Biological Activity

3-Amino-9-methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyrido-indole scaffold, which contributes to its diverse biological activities. The presence of the amino group at position 3 enhances its reactivity and interaction with biological targets.

Anticancer Activity

Several studies have highlighted the anticancer potential of 3-amino derivatives of pyrido-indoles. For instance:

  • Cytotoxicity Studies : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. One study reported IC50 values ranging from 0.08 to 12.07 µM against different tumor cell lines, demonstrating its potency as an anticancer agent .
  • Mechanism of Action : The mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This effect was confirmed through docking simulations that indicated binding at the colchicine site on tubulin .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties:

  • Inhibition of Cytokine Release : A notable study showed that derivatives could inhibit LPS-induced TNF-alpha release in mice, indicating potential for treating inflammatory conditions .
  • Cellular Effects : In vitro studies demonstrated that these compounds could modulate glial inflammation and reduce microglial activation in neuroinflammatory models .

Antimicrobial Activity

The antimicrobial efficacy of 3-amino derivatives has been explored against various pathogens:

  • Activity Against Bacteria : One derivative exhibited sub-micromolar activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.125 mg/mL for S. aureus .

Research Findings and Case Studies

A summary of key research findings related to the biological activity of this compound is presented in the table below.

StudyBiological ActivityKey Findings
AnticancerIC50 values between 0.08–12.07 µM; inhibits tubulin polymerization
Anti-inflammatoryInhibits LPS-induced TNF-alpha release; reduces microglial activation
AntimicrobialSub-micromolar activity against MRSA; MIC = 0.125 mg/mL

Q & A

Basic: What synthetic strategies are recommended to optimize the yield and purity of 3-amino-9-methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one hydrochloride?

Methodological Answer:
The synthesis of pyridoindole derivatives typically requires precise control of reaction parameters. For instance, temperature (maintained at 60–80°C) and pH (adjusted to 4.5–6.0 using mild acids like acetic acid) are critical to avoid side reactions such as dimerization or over-protonation of the indole nitrogen. Palladium-catalyzed amidation and cyclization methods (e.g., using Pd(OAc)₂ with ligands like Xantphos) have been effective for constructing the pyridoindole core . Post-synthesis, purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) followed by recrystallization in ethanol/water mixtures enhances purity. Confirming the hydrochloride salt formation requires stoichiometric addition of HCl in anhydrous ether .

Basic: Which analytical techniques are most reliable for characterizing this compound and verifying its structural integrity?

Methodological Answer:

  • HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (70:30) to assess purity (>98%) and detect impurities .
  • NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) should reveal key peaks: δ 10.59 (broad singlet, indole NH), δ 4.48 (t, J = 4.0 Hz, methylene protons adjacent to the amino group), and δ 1.32–1.12 (m, methyl protons). ¹³C NMR confirms carbonyl (C=O) at ~170 ppm .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z corresponding to the molecular formula (C₁₂H₁₄N₃O·HCl) .

Advanced: How does the methyl substitution at position 9 influence the compound’s biological activity and solubility?

Methodological Answer:
The 9-methyl group enhances lipophilicity, improving membrane permeability in cellular assays (e.g., logP increases by ~0.5 units compared to unmethylated analogs). However, this substitution may reduce aqueous solubility, necessitating formulation with cyclodextrins or surfactants for in vivo studies. In enzyme inhibition assays (e.g., aryl hydrocarbon receptor binding), the methyl group stabilizes hydrophobic interactions within the binding pocket, as shown by molecular docking simulations and IC₅₀ comparisons with methyl-free analogs .

Advanced: How should researchers address contradictions in biological data (e.g., inconsistent IC₅₀ values) across studies?

Methodological Answer:
Discrepancies often arise from variations in assay conditions:

  • Enzyme Source : Use standardized recombinant enzymes (e.g., CYP1A2 expressed in Sf9 cells) to minimize batch-to-batch variability .
  • Solvent Effects : DMSO concentrations >1% can denature proteins; use vehicle controls and limit solvent to ≤0.5% .
  • Purity Verification : Contaminants (e.g., residual Pd catalysts) may non-specifically inhibit enzymes. Validate compound purity via ICP-MS for metal traces .
    Statistical reconciliation using ANOVA with post-hoc Tukey tests can identify significant outliers .

Advanced: What computational and experimental approaches are recommended to study structure-activity relationships (SAR) for pyridoindole derivatives?

Methodological Answer:

  • In Silico Modeling : Perform DFT calculations (B3LYP/6-31G* level) to map electronic properties (HOMO/LUMO energies) and predict reactivity. Molecular dynamics simulations (AMBER force field) assess binding stability to targets like the aryl hydrocarbon receptor .
  • SAR Libraries : Synthesize analogs with substitutions at positions 3 (amino group) and 9 (methyl group). Test in vitro using dose-response curves (e.g., 0.1–100 µM range) and compare EC₅₀/IC₅₀ values. For example, replacing the 3-amino group with nitro reduces potency by ~10-fold .
  • Solubility Studies : Measure logD (octanol/water) and use Hansen solubility parameters to optimize formulations for pharmacokinetic assays .

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